molecular formula C6H6BrFN2 B13358872 (3-Bromo-5-fluoropyridin-4-yl)methanamine

(3-Bromo-5-fluoropyridin-4-yl)methanamine

Cat. No.: B13358872
M. Wt: 205.03 g/mol
InChI Key: FWQSCBYOWNHKPB-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoropyridin-4-yl)methanamine: is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluoropyridin-4-yl)methanamine typically involves the halogenation of pyridine derivatives followed by amination. One common method involves the bromination and fluorination of pyridine to obtain the desired bromo-fluoro derivative. This is followed by a nucleophilic substitution reaction where an amine group is introduced.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluoropyridin-4-yl)methanamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives.

Scientific Research Applications

(3-Bromo-5-fluoropyridin-4-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Bromo-5-fluoropyridin-4-yl)methanamine include:

    (3-Fluoropyridin-4-yl)methanamine: A fluorinated pyridine derivative with similar chemical properties.

    (5-Bromo-2-fluoropyridin-3-yl)methanamine: Another halogenated pyridine derivative with comparable reactivity.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and fluorine atoms in the pyridine ring allows for versatile chemical transformations and interactions with various molecular targets.

Properties

Molecular Formula

C6H6BrFN2

Molecular Weight

205.03 g/mol

IUPAC Name

(3-bromo-5-fluoropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6BrFN2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2

InChI Key

FWQSCBYOWNHKPB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)CN)F

Origin of Product

United States

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